Chlorofluoroacetyl fluoride
Overview
Description
Chlorofluoroacetyl fluoride is an organofluorine compound with the molecular formula C2HCl2FO. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-2-fluoroacetyl fluoride typically involves the reaction of fluoroacetyl chloride with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the chlorination process. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions .
Industrial Production Methods: Industrial production of 2-chloro-2-fluoroacetyl fluoride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are also implemented to handle the toxic and corrosive nature of the reactants and products .
Chemical Reactions Analysis
Types of Reactions: Chlorofluoroacetyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.
Addition Reactions: It can react with nucleophiles to form addition products.
Hydrolysis: It can hydrolyze in the presence of water to form 2-chloro-2-fluoroacetic acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as aluminum chloride and iron(III) chloride are often used to facilitate reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-chloro-2-fluoroacetamides, 2-chloro-2-fluoroesters, and 2-chloro-2-fluorothioesters.
Hydrolysis Product: The major product of hydrolysis is 2-chloro-2-fluoroacetic acid.
Scientific Research Applications
Chlorofluoroacetyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chloro and fluoro functional groups into molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving fluorinated compounds.
Medicine: It is explored for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-2-fluoroacetyl fluoride involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition or modification of their activity. The presence of both chlorine and fluorine atoms enhances its reactivity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Fluoroacetyl Chloride: Similar in structure but lacks the chlorine atom.
Chloroacetyl Chloride: Similar in structure but lacks the fluorine atom.
2-Chloro-2-fluoroacetic Acid: The hydrolysis product of 2-chloro-2-fluoroacetyl fluoride.
Uniqueness: Chlorofluoroacetyl fluoride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-chloro-2-fluoroacetyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClF2O/c3-1(4)2(5)6/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNVBFORMKGBOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541221 | |
Record name | Chloro(fluoro)acetyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359-34-2 | |
Record name | Chloro(fluoro)acetyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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